

Technical Support Center: Modifying the Bandgap of Fluorene-Based Polymers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9,9-Dioctyl-9H-fluorene-2,7-diamine

Cat. No.: B1457209

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and professionals working with fluorene-based polymers. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental modification of the electronic bandgap in these versatile materials. Our goal is to equip you with the knowledge to anticipate challenges, diagnose problems, and rationally design polymers with tailored optoelectronic properties.

Introduction: The Rationale Behind Bandgap Engineering

Fluorene-based polymers are a cornerstone in the field of organic electronics, prized for their high photoluminescence quantum efficiency, excellent thermal stability, and robust charge transport properties.^[1] The ability to precisely tune their electronic bandgap is critical for optimizing performance in applications such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and sensors. A wider bandgap is typically associated with blue emission in OLEDs, while a narrower bandgap is essential for extending the absorption spectrum into the red and near-infrared regions for enhanced efficiency in solar cells.^[2]

This guide will focus on the most prevalent and effective strategy for bandgap modification: the copolymerization of fluorene units with various electron-donating (donor) and electron-accepting (acceptor) comonomers. This "D-A" approach allows for fine control over the

polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby dictating the bandgap.

Troubleshooting Guide: Synthesis and Characterization

This section addresses common issues encountered during the synthesis, purification, and characterization of fluorene-based copolymers in a question-and-answer format.

I. Polymer Synthesis (Suzuki & Yamamoto Coupling)

Issue 1: Low Polymer Yield and/or Low Molecular Weight

- Question: My Suzuki/Yamamoto polymerization resulted in a very low yield and/or a low molecular weight polymer. What are the likely causes and how can I fix this?
- Answer: Low yield and low molecular weight are common problems in step-growth polymerizations and can stem from several factors. Here is a systematic approach to troubleshooting:
 - Monomer Stoichiometry: Step-growth polymerizations are highly sensitive to the stoichiometric balance of the comonomers.^{[3][4][5]} An excess of one monomer will lead to chain termination, limiting the molecular weight.
 - Solution: Carefully purify your monomers to remove any impurities that may affect their true molar mass. Use a high-precision balance to weigh the monomers and aim for a 1:1 molar ratio as accurately as possible.
 - Monomer Purity: Impurities in the monomers can act as chain stoppers or interfere with the catalyst.
 - Solution: Purify your monomers by recrystallization or column chromatography until you achieve high purity ($\geq 99.5\%$). Verify purity using techniques like NMR and elemental analysis.
 - Catalyst Activity: The palladium (for Suzuki) or nickel (for Yamamoto) catalyst may be inactive or poisoned.

- Solution: Use a fresh, high-quality catalyst stored under an inert atmosphere. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen.
- Reaction Conditions: Suboptimal temperature, reaction time, or base (for Suzuki) can lead to incomplete conversion.
- Solution: For Suzuki polymerizations, ensure the chosen base (e.g., K_2CO_3 , Cs_2CO_3) is thoroughly dried and finely ground to maximize its surface area. The reaction temperature should be high enough to ensure monomer solubility and catalyst activity, but not so high as to cause degradation. Reaction times of 24-48 hours are common.[6]
- Solubility Issues: The growing polymer chain may precipitate out of the reaction solvent, halting further polymerization.
- Solution: Choose a solvent system in which both the monomers and the resulting polymer are highly soluble at the reaction temperature (e.g., toluene, THF). If precipitation is observed, you may need to switch to a higher-boiling point solvent or increase the reaction temperature.

Issue 2: Broad Polydispersity Index (PDI)

- Question: My synthesized polymer has a high PDI (>2.5). What does this indicate and how can I achieve a narrower molecular weight distribution?
- Answer: A high PDI in step-growth polymerization suggests the occurrence of side reactions or issues with the polymerization mechanism.
 - Side Reactions: Unwanted side reactions, such as homocoupling of boronic esters in Suzuki polymerization, can lead to a broader molecular weight distribution.
 - Solution: Optimize the reaction conditions to minimize side reactions. This may involve adjusting the catalyst system (ligand choice), temperature, and reaction time.
- Chain-Growth vs. Step-Growth: While standard Suzuki and Yamamoto polymerizations are step-growth processes, a chain-growth mechanism known as catalyst-transfer

polycondensation (CTP) can be achieved with specific catalyst systems.[\[7\]](#)[\[8\]](#)[\[9\]](#) CTP allows for better control over molecular weight and results in lower PDIs.

- Solution: For more precise control, consider using a CTP method. This typically involves specific palladium pre-catalysts and ligands (e.g., Buchwald-type ligands) that promote the catalyst "walking" along the growing polymer chain.[\[10\]](#)[\[11\]](#)

II. Polymer Purification

Issue 3: Residual Catalyst Contamination

- Question: I'm concerned about residual palladium or nickel in my final polymer. How can I effectively remove it?
- Answer: Residual metal catalysts can act as charge traps in electronic devices, severely degrading their performance. Thorough purification is crucial.
 - Precipitation: The first step is typically to precipitate the polymer from the reaction mixture into a non-solvent (e.g., methanol, acetone). This removes the bulk of the unreacted monomers and catalyst residues.
 - Protocol: After the reaction, cool the mixture and pour it into a large volume of vigorously stirring methanol. Collect the precipitated polymer by filtration. Repeat the dissolution (in a good solvent like chloroform or THF) and precipitation cycle 2-3 times.
 - Soxhlet Extraction: This is a highly effective method for removing oligomers and residual catalyst.[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - Protocol: Place the crude polymer in a cellulose thimble inside a Soxhlet extractor. Sequentially wash with solvents of increasing polarity that do not dissolve the polymer but will remove impurities (e.g., methanol, acetone, hexane). Finally, use a solvent that dissolves the polymer (e.g., chloroform, chlorobenzene) to extract the purified polymer.[\[13\]](#)[\[14\]](#)
 - Column Chromatography: For the highest purity, column chromatography can be employed.

- Protocol: Dissolve the polymer in a minimal amount of a suitable solvent (e.g., toluene, chloroform) and load it onto a silica gel or alumina column. Elute with an appropriate solvent or solvent gradient to separate the polymer from impurities.[15] Note that this can be challenging for high molecular weight polymers due to their high viscosity and potential for irreversible adsorption onto the stationary phase.[16]

III. Characterization

Issue 4: Inaccurate Bandgap Determination from UV-Vis Spectroscopy

- Question: The optical bandgap E_g calculated from the onset of absorption in the UV-Vis spectrum seems incorrect or varies between measurements. What could be the cause?
- Answer: Inaccurate bandgap determination from UV-Vis spectra often arises from issues with sample preparation and data interpretation.
 - Aggregation Effects: In the solid state (thin films), fluorene-based polymers tend to aggregate, which can cause a red-shift in the absorption spectrum compared to a dilute solution.[17] This can lead to an underestimation of the intrinsic bandgap of a single polymer chain.
 - Solution: Measure the UV-Vis spectrum in both a dilute solution (e.g., chloroform, THF) and as a thin film. The onset of absorption in the solution spectrum is more representative of the bandgap of isolated chains. The difference between the solution and solid-state spectra can provide insights into the degree of intermolecular interaction.
 - Film Quality: The quality of the spin-coated thin film can significantly impact the spectrum. Inhomogeneous films, scattering, and interference fringes can obscure the true absorption onset.
 - Solution: Ensure your substrates are scrupulously clean. Filter the polymer solution through a $0.2\ \mu\text{m}$ PTFE filter before spin-coating to remove dust and aggregates. Optimize the spin-coating parameters (speed, time, concentration) to obtain smooth, uniform films.
 - Incorrect Onset Determination: The "onset" of absorption can be subjective to determine by eye.

- Solution: A more rigorous method is to plot $(\alpha h\nu)^2$ versus $h\nu$ (a Tauc plot for direct bandgap semiconductors), where α is the absorption coefficient and $h\nu$ is the photon energy. The bandgap is determined by extrapolating the linear portion of the plot to the x-axis (where $(\alpha h\nu)^2 = 0$).

Issue 5: Difficulty in Determining HOMO/LUMO Levels from Cyclic Voltammetry (CV)

- Question: I am having trouble obtaining clear oxidation and reduction peaks in the cyclic voltammogram of my polymer. How can I improve my measurements and accurately calculate the HOMO and LUMO levels?
- Answer: CV measurements on conjugated polymers can be challenging due to their limited solubility in electrochemical solvents and potential for irreversible redox processes.
 - Experimental Setup:
 - Solution: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode. The polymer should be drop-cast or spin-coated as a thin film onto the working electrode. The measurement should be performed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile) and deoxygenated by bubbling with an inert gas.
 - Irreversible Peaks: The reduction peak (for LUMO determination) is often irreversible or difficult to observe.
 - Solution: If the reduction is not observed, the LUMO level can be estimated by adding the optical bandgap (from UV-Vis) to the HOMO energy level (LUMO = HOMO + E_{g,opt}).[18]
 - Calculation of Energy Levels: The HOMO and LUMO levels are calculated from the onset potentials of oxidation (E_{ox}) and reduction (E_{red}), respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[19][20]
 - Protocol: After measuring the CV of your polymer, perform a CV of ferrocene under the same conditions. The half-wave potential of the Fc/Fc⁺ couple (E_{1/2}) is then used as an internal reference.

- Equations:

- $\text{HOMO (eV)} = -[\text{E}_\text{ox_} (\text{vs Fc/Fc}^+) + 4.8]$

- $\text{LUMO (eV)} = -[\text{E}_\text{red_} (\text{vs Fc/Fc}^+) + 4.8]$

- Note: The value of 4.8 eV is the absolute energy level of the Fc/Fc⁺ couple below the vacuum level. Some references may use slightly different values (e.g., 5.1 eV). Consistency is key.

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to lower the bandgap of a fluorene-based polymer?

A1: The most effective and widely used strategy is to create a donor-acceptor (D-A) alternating copolymer.^[2] Fluorene acts as the electron-donating unit, and it is copolymerized with a monomer containing a strong electron-accepting moiety. This intramolecular charge transfer between the donor and acceptor units leads to a significant decrease in the bandgap. The stronger the acceptor, the lower the resulting bandgap.

Q2: Which comonomers are commonly used as acceptors to reduce the bandgap of polyfluorenes?

A2: Several electron-accepting units are commonly employed. Some of the most effective include:

- Benzothiadiazole (BT): This is one of the most popular acceptors and its incorporation significantly lowers the bandgap, often resulting in red-emitting or near-infrared absorbing polymers.^{[18][21]}
- Thiophene and its derivatives: While thiophene itself is electron-rich, when incorporated into a D-A structure, it can help to lower the bandgap compared to a fluorene homopolymer.
- Benzotriazole (BTz): Another effective acceptor unit for tuning the optoelectronic properties.^[17]
- Diketopyrrolopyrrole (DPP): A very strong acceptor that leads to polymers with very low bandgaps.

Q3: How does the ratio of donor to acceptor monomers affect the final bandgap?

A3: In an alternating D-A copolymer, the ideal ratio is 1:1 to achieve a regular polymer chain and the most effective intramolecular charge transfer. Deviating from this ratio will disrupt the alternating structure and can lead to a less predictable bandgap and lower molecular weight. For random copolymers, increasing the proportion of the acceptor monomer will generally lead to a lower bandgap, but the effect may not be linear.

Q4: My polyfluorene film shows a broad, featureless emission in the green region of the spectrum after annealing or device operation. What is this and how can I prevent it?

A4: This is a well-known issue in polyfluorenes and is often attributed to the formation of fluorenone defects on the polymer backbone.[\[22\]](#) These ketone groups act as low-energy traps and emit green light, which is undesirable for blue-emitting devices.

- Prevention:
 - Monomer Synthesis: Ensure the complete dialkylation at the C9 position of the fluorene monomer to prevent the formation of mono-alkylated fluorene, which is a precursor to fluorenone defects.[\[22\]](#)
 - Device Encapsulation: Proper encapsulation of OLED devices is crucial to prevent oxidation of the fluorene units by air and moisture during operation.
 - Copolymerization: Incorporating comonomers can sometimes suppress the formation of these emissive defects.

Data and Protocols

Table 1: Bandgap and Energy Levels of Representative Fluorene-Based Copolymers

Polymer Name	Acceptor Unit	HOMO (eV)	LUMO (eV)	Optical Bandgap (eV)	Electrochemical Bandgap (eV)	Reference
Poly(9,9-dioctylfluorene) (PFO)	None	-5.80	-2.12	2.95	3.68	[18]
Poly[(9,9-dioctylfluorene)-alt-benzothiadiazole] (F8BT)	Benzothiadiazole	-5.92	-3.47	2.45	2.45	[23]
Poly[2,7-(9,9-dioctylfluorene)-alt-5,5-(4,7-di-2-thienyl-2,1,3-benzothiadiazole)] (PFDTBT)	Thienyl-BT- Thienyl	-5.48	-3.63	1.85	-	[18]
Poly(fluorenevinylene-alt-4,7-dithienyl-2,1,3-benzothiadiazole) (PF-TBT)	Thienyl-BT- Thienyl	-5.58	-3.76	1.82	-	[21]

Note: The values presented are indicative and can vary depending on the measurement conditions and calculation methods.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Copolymerization of a Fluorene-Benzothiadiazole Copolymer (F8BT)

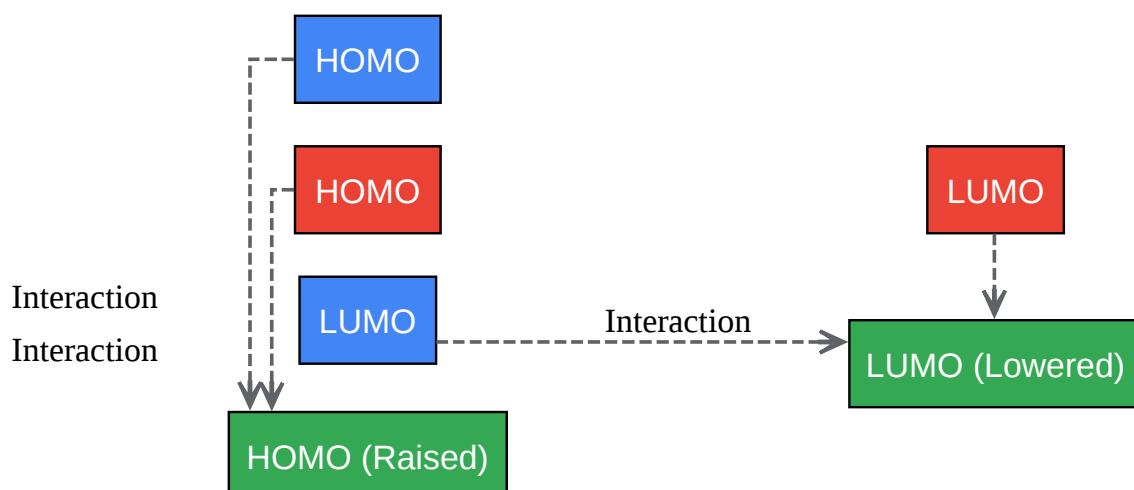
- Materials:

- 2,7-Dibromo-9,9-dioctylfluorene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][3][4][12]thiadiazole
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate (K_2CO_3), dried
- Toluene, anhydrous
- Aliquat 336 (phase transfer catalyst)

- Procedure:

- In a Schlenk flask, add equimolar amounts of the dibromofluorene monomer and the benzothiadiazole diboronic ester monomer.
- Add the palladium catalyst (typically 1-2 mol%).
- Add 4-5 equivalents of K_2CO_3 and a few drops of Aliquat 336.
- Evacuate and backfill the flask with argon three times.
- Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
- Heat the reaction mixture to reflux (around 90-100 °C) with vigorous stirring for 48 hours under a positive pressure of argon.
- After cooling to room temperature, add a few drops of bromobenzene to end-cap the polymer chains and stir for another 4 hours.

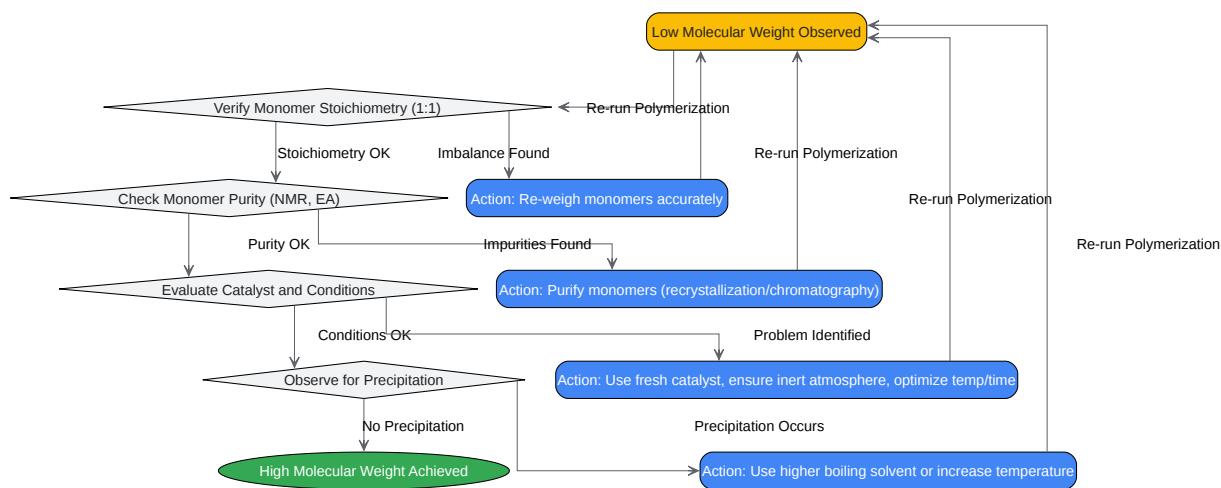
8. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol.


9. Filter the polymer and purify by Soxhlet extraction (see Protocol 2).

Protocol 2: Purification by Soxhlet Extraction

- Place the crude polymer in a cellulose thimble.
- Sequentially extract with the following solvents for 24 hours each:
 - Methanol (to remove inorganic salts and polar impurities)
 - Acetone (to remove oligomers and catalyst residues)
 - Hexane (to remove low molecular weight oligomers)
- Finally, extract the purified polymer with chloroform or chlorobenzene.
- Concentrate the chloroform/chlorobenzene solution and precipitate the polymer in methanol.
- Collect the purified polymer by filtration and dry under vacuum.

Visualizations


Diagram 1: The Donor-Acceptor Strategy for Bandgap Tuning

[Click to download full resolution via product page](#)

Caption: D-A copolymerization narrows the bandgap by raising the HOMO and lowering the LUMO levels.

Diagram 2: Troubleshooting Workflow for Low Molecular Weight Polymer

[Click to download full resolution via product page](#)

Caption: A systematic workflow for diagnosing and resolving low molecular weight in polymer synthesis.

References

- How Does Stoichiometry Impact Step-growth Polymerization?
- Stoichiometry and molecular weight control. Fiveable.
- Step-growth polymerization

- Full article: Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Taylor & Francis Online.
- Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. Chalmers ODR.
- Method of purifying conjugated polymers.
- Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate.
- Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Applic
- Stoichiometric Imbalance-promoted Step-growth Polymerization Based on Self-accelerating Three-component Reaction.
- Technical Support Center: Suzuki Polymerization of Fluorene-Based Monomers. Benchchem.
- Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymeriz
- Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization.
- Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters. PMC.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library.
- How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?
- Application of Soxhlet Extractor for Ultra-clean Graphene Transfer.
- Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. PMC.
- Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its deriv
- 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers.
- Fluorene-Based Donor-Acceptor Copolymers Containing Functionalized Benzotriazole Units: Tunable Emission and their Electrical Properties. NIH.
- Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene)
- Water-soluble Conjugated Polymers as Active Elements for Organic Nonvolatile Memories. The Royal Society of Chemistry.
- Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry (RSC Publishing).
- Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes. American Chemical Society.
- Technical Support Center: Enhancing the Solubility of Polyfluorenes Derived

- Universal Suzuki–Miyaura Catalyst-Transfer Polymerization for Precision Synthesis of Strong Donor/Acceptor-Based Conjugated Polymers and Their Sequence Engineering.
- HOMO/LUMO energy levels and band gaps determined from electrochemical measurements.
- CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC M
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. CORE.
- A low band gap donor–acceptor copolymer containing fluorene and benzothiadiazole units: synthesis and photovoltaic properties. New Journal of Chemistry (RSC Publishing).
- HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions. Chemical Engineering Transactions.
- Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- a) HOMO and LUMO levels of polymers determined from cyclic voltammetry experiments. Optimized molecular geometries of the model compounds.
- Determination of HOMO-LUMO properties through CV. Reddit.
- A New Donor–Acceptor–Donor Polyfluorene Copolymer with Balanced Electron and Hole Mobility.
- Troubleshooting low molecular weight in 1,10-Decanediol polymeriz
- Roadmap for Designing Donor- π -Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applic
- Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry (RSC Publishing).
- 8. Column Chromatography.
- Donor–Acceptor Polymers. Journal of the American Chemical Society.
- Synthesis and Characterization of a Novel Green Cationic Polyfluorene and Its Potential Use as a Fluorescent Membrane Probe. NIH.
- polymers & tlc & column chrom
- Deviate from the norm: ambipolar-acceptor frameworks as a new design paradigm for low bandgap conjug
- Polyfluorenes without Monoalkylfluorene Defects. Journal of the American Chemical Society.
- Chromatographic methods for the detection, purification and separation of Dendrimers.
- Chrom

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 13. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 14. Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]

- 17. Fluorene-Based Donor-Acceptor Copolymers Containing Functionalized Benzotriazole Units: Tunable Emission and their Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. prezi.com [prezi.com]
- 21. A low band gap donor–acceptor copolymer containing fluorene and benzothiadiazole units: synthesis and photovoltaic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Modifying the Bandgap of Fluorene-Based Polymers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1457209#modifying-the-bandgap-of-fluorene-based-polymers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com